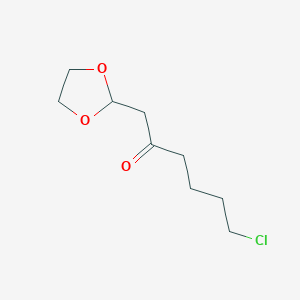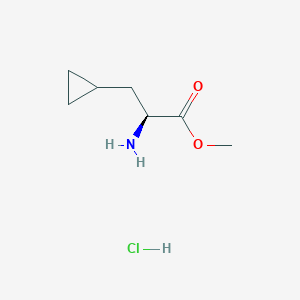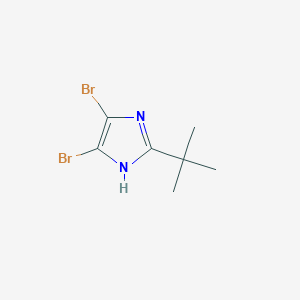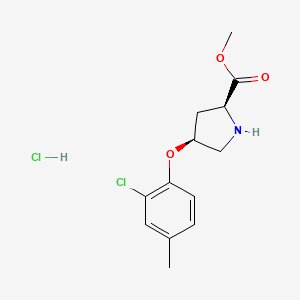
(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol
Vue d'ensemble
Description
“(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol” is a chemical compound with the molecular formula C14H15F3O2 . It has a molecular weight of 272.26 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with two dicyclopropyl groups at the 3 and 5 positions and a trifluoromethoxy group at the 4 position. Attached to the phenyl ring is a methanol group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 272.26 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique
Drug Development
The trifluoromethoxy (CF3O) group in compounds like (3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol is known for its ability to improve the pharmacokinetic properties of potential drug candidates . The presence of this group can enhance the metabolic stability and increase the lipophilicity of molecules, making them more likely to cross cellular membranes and reach therapeutic targets within the body.
Material Sciences
In material sciences, the unique structural motif of (3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol can be utilized to develop new materials with desirable properties such as increased thermal stability and chemical resistance . This can be particularly useful in creating advanced polymers and coatings.
Catalysis
The CF3O group is also significant in catalysis research. It can act as a directing group in various catalytic reactions, influencing the outcome and specificity of the synthesis process . This can lead to the development of more efficient and selective catalysts.
Agrochemical Research
In agrochemical research, the introduction of the CF3O group into molecules like (3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol can result in agrochemicals with improved activity and selectivity . This can lead to the creation of more effective pesticides and herbicides with lower environmental impact.
Fluorine Chemistry
The compound is a valuable asset in the field of fluorine chemistry, where it can be used to study the effects of fluorination on chemical reactivity and stability . This research can contribute to a deeper understanding of the role of fluorine in organic compounds.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[3,5-dicyclopropyl-4-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O2/c15-14(16,17)19-13-11(9-1-2-9)5-8(7-18)6-12(13)10-3-4-10/h5-6,9-10,18H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNIAURQBHFYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2OC(F)(F)F)C3CC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







amine](/img/structure/B1456303.png)
![6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid](/img/structure/B1456304.png)
![4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456306.png)

![N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1456310.png)



![3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1456315.png)